Receptor Binding Affinity: FGF-1 vs. FGF-2 at Soluble FGFR1 (sFGFR1)
FGF-1 exhibits >10-fold lower binding affinity for the secreted form of FGFR1 compared to FGF-2 [1]. In cross-linking experiments with CHO-expressed sFGFR1, FGF-2 showed a dissociation constant (Kd) of approximately 30 nM, while FGF-1 displayed significantly weaker binding with a Kd greater than 300 nM [1]. This differential affinity indicates that FGF-1 and FGF-2 are not interchangeable in systems involving soluble FGFR1-mediated regulation.
| Evidence Dimension | Binding affinity to soluble FGFR1 (Kd) |
|---|---|
| Target Compound Data | Kd > 300 nM |
| Comparator Or Baseline | FGF-2 (basic FGF): Kd ≈ 30 nM |
| Quantified Difference | >10-fold lower affinity for FGF-1 |
| Conditions | Cross-linking assay using sFGFR1 expressed in CHO cells |
Why This Matters
This >10-fold difference in sFGFR1 binding affinity directly affects experimental outcomes in systems where soluble receptor decoy mechanisms modulate FGF bioavailability, necessitating compound-specific selection.
- [1] Duan DS, et al. A naturally occurring secreted form of fibroblast growth factor (FGF) receptor 1 binds basic FGF in preference over acidic FGF. J Biol Chem. 1992;267(23):16076-16080. View Source
